Cas no 2228615-48-1 (3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one)
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one
- 2228615-48-1
- EN300-1984720
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- Inchi: 1S/C9H9ClN2O3/c10-7-2-1-6(9(13)3-4-11)5-8(7)12(14)15/h1-2,5H,3-4,11H2
- InChI Key: VZIPLTQSBCALDO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(CCN)=O
Computed Properties
- Exact Mass: 228.0301698g/mol
- Monoisotopic Mass: 228.0301698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 88.9Ų
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984720-0.05g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-0.1g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-0.25g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-0.5g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-1.0g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1984720-2.5g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-5.0g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 5g |
$3189.0 | 2023-05-26 | ||
| Enamine | EN300-1984720-10.0g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1984720-1g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1984720-5g |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one |
2228615-48-1 | 5g |
$3189.0 | 2023-09-16 |
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one
Professional Introduction to 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one (CAS No: 2228615-48-1)
3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 2228615-48-1, has garnered attention due to its structural features and its role in various synthetic pathways. The presence of both amino and nitro functional groups, along with a chloro-substituted aromatic ring, makes this molecule a versatile intermediate in organic synthesis.
The compound's structure, featuring a propanone backbone substituted with a phenyl ring at one end and an amino group at the other, suggests potential utility in the development of pharmaceuticals and agrochemicals. The specific arrangement of these functional groups allows for diverse chemical reactions, making it a valuable building block in medicinal chemistry. Recent studies have highlighted the compound's role in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders.
In the realm of pharmaceutical research, 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one has been explored for its potential as a precursor in the development of novel therapeutic agents. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited to design drugs that require metabolic activation. This property is especially relevant in the context of developing treatments for diseases where enzyme-mediated activation plays a crucial role.
Moreover, the chloro-substituted phenyl ring introduces electrophilic characteristics to the molecule, facilitating nucleophilic substitution reactions. These reactions are fundamental in constructing more complex molecular architectures, enabling chemists to design molecules with specific biological activities. The combination of these features makes 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one a promising candidate for further investigation.
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, allowing for more efficient and scalable production. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to optimize its synthesis. These improvements have not only reduced production costs but also opened up new avenues for derivative synthesis and functionalization.
The compound's potential applications extend beyond pharmaceuticals into the agrochemical sector. Its structural motifs are reminiscent of known herbicides and fungicides, suggesting that derivatives of 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one could exhibit similar biological activities. This has prompted research into its efficacy as a precursor for developing environmentally friendly crop protection agents.
In conclusion, 3-amino-1-(4-chloro-3-nitrophenyl)propan-1-one (CAS No: 2228615-48-1) represents a fascinating subject of study in chemical biology and medicinal chemistry. Its unique structural features and reactivity profile make it a valuable intermediate for synthesizing bioactive molecules with potential applications in pharmaceuticals and agrochemicals. As research continues to uncover new synthetic strategies and biological functions, this compound is poised to play an increasingly significant role in future chemical innovations.
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